2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Description
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-BIIVOSGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367369-80-9 | |
| Record name | Entecavir 4-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENTECAVIR 4-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Y15NS7O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one , commonly known as Entecavir , is a nucleoside analogue primarily used in the treatment of hepatitis B virus (HBV) infections. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical studies that highlight its efficacy.
Molecular Structure and Characteristics
- Molecular Formula : C12H15N5O3
- Molecular Weight : 277.28 g/mol
- CAS Number : 1367369-77-4
- Boiling Point : 661.4 °C (predicted)
- Density : 1.81 g/cm³ (predicted)
- pKa : 14.22 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O3 |
| Molecular Weight | 277.28 g/mol |
| Boiling Point | 661.4 °C |
| Density | 1.81 g/cm³ |
| pKa | 14.22 |
Entecavir acts as a potent inhibitor of HBV replication through several mechanisms:
- Inhibition of Reverse Transcriptase : Entecavir competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA, effectively terminating the elongation of the viral genome.
- Blocking Viral Entry : It may also interfere with the binding of the virus to host cells, thereby preventing infection.
- Reduction of Viral Load : Clinical studies have demonstrated that Entecavir significantly reduces HBV DNA levels in infected patients.
Pharmacokinetics
Entecavir exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour post-administration.
- Bioavailability : Approximately 100% when taken on an empty stomach.
- Half-life : Approximately 15 hours, allowing for once-daily dosing.
- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.
Case Studies and Research Findings
-
Phase III Clinical Trials :
- A pivotal study involving over 600 patients showed that Entecavir was superior to lamivudine in achieving undetectable HBV DNA levels after 48 weeks of treatment.
- Patients receiving Entecavir experienced significant improvements in liver function tests and histological outcomes compared to those on placebo.
-
Long-term Efficacy :
- A long-term follow-up study indicated sustained viral suppression in over 80% of patients after five years of continuous therapy with Entecavir.
- Resistance mutations were infrequent, highlighting Entecavir's robustness against viral resistance compared to other nucleoside analogues.
Summary of Key Findings
| Study Type | Patient Population | Duration | Key Findings |
|---|---|---|---|
| Phase III Randomized Trial | 600 patients | 48 weeks | Superior efficacy vs. lamivudine |
| Long-term Follow-Up | >500 patients | 5 years | Sustained viral suppression; low resistance rates |
Safety and Tolerability
Entecavir is generally well-tolerated, with common side effects including:
- Headache
- Fatigue
- Dizziness
- Nausea
Serious adverse effects are rare but can include lactic acidosis and severe hepatotoxicity upon discontinuation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1,9-dihydro-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- Molecular Formula : C₁₂H₁₅N₅O₃
- Molecular Weight: 277.28 g/mol (anhydrous); 295.3 g/mol (monohydrate) .
- Stereochemistry : Three chiral centers (1S, 3R, 4R), critical for antiviral activity .
Pharmacological Role: This compound, commonly known as entecavir, is a guanosine nucleoside analogue approved for treating chronic hepatitis B virus (HBV) infection. It selectively inhibits HBV DNA polymerase by competing with natural deoxyguanosine triphosphate .
Structural Features :
- A carbocyclic pseudosugar (cyclopentyl ring) replaces the ribose sugar in natural nucleosides.
- Key functional groups: 2-amino purine core, 4-hydroxy, 3-hydroxymethyl, and 2-methylene substituents on the cyclopentane ring .
Comparison with Structural Analogues
Nucleoside Analogues with Modified Cyclopentyl Moieties
Key Observations :
- Ring Size and Conformation : Entecavir’s cyclopentane ring optimizes steric compatibility with HBV polymerase. Smaller rings (e.g., cyclobutyl in ) reduce binding efficiency .
- Substituent Effects : The 2-methylene group in entecavir enhances rigidity, improving target engagement compared to flexible acyclic chains in acyclovir .
Halogenated and Adamantane-Substituted Purines
Key Observations :
Key Observations :
- Prodrug Strategy : EV-P () increases entecavir’s half-life via sustained intramuscular release but requires enzymatic cleavage for activation.
- Crystal Structure: The monohydrate form () stabilizes the molecule via hydrogen bonding, critical for pharmaceutical manufacturing.
Structural-Activity Relationship (SAR) Insights
- Stereochemistry : The 1S,3R,4R configuration in entecavir is essential for binding to HBV polymerase’s active site. Inversion at any center (e.g., 1R in some intermediates ) abolishes activity .
- Hydrophilic Groups : The 4-hydroxy and 3-hydroxymethyl groups enhance water solubility and hydrogen-bonding interactions, differentiating entecavir from lipophilic analogues like adamantane derivatives .
- Ring Unsaturation : The 2-methylene group in entecavir’s cyclopentane ring introduces rigidity, preventing conformational flexibility that could reduce potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
